molecular formula C31H30N8O B1682952 Lck Inhibitor

Lck Inhibitor

Cat. No.: B1682952
M. Wt: 530.6 g/mol
InChI Key: BHJJWVDKNXABFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lymphocyte-specific protein tyrosine kinase inhibitors are compounds that specifically target the lymphocyte-specific protein tyrosine kinase, a member of the Src family of tyrosine kinases. These inhibitors are crucial in regulating T-cell functions and have significant implications in treating various diseases, including cancer and autoimmune disorders .

Mechanism of Action

Target of Action

Lck inhibitors primarily target the Lymphocyte-specific protein tyrosine kinase (Lck) . Lck is a non-receptor Src family kinase that plays a crucial role in various cellular processes such as cell cycle control, cell adhesion, motility, proliferation, and differentiation . It is essential for the development, activity, and proliferation of T cells . Aberrant functioning of Lck may contribute to the pathological progression and development of human diseases, such as autoimmune disorders and cancers .

Mode of Action

Lck inhibitors, such as dasatinib and ponatinib, interact with Lck by inhibiting its kinase activity . They act by binding to the ATP-binding pocket of Lck, thereby preventing the phosphorylation of tyrosine residues of certain proteins involved in the intracellular signaling pathways of lymphocytes . This inhibition results in the suppression of T cell activation and proliferation .

Biochemical Pathways

Lck is involved in the phosphorylation process of several intracellular signaling molecules such as IL-2-inducible T-cell kinase (ITK), protein kinase C, Phosphoinositide 3-kinase (PI3K), and Zeta-chain-associated protein kinase 70 (ZAP-70) . Therefore, Lck inhibitors affect these pathways and their downstream effects. For instance, Lck inhibitors have been found to downregulate the Lck-NF-κB signaling pathway , which controls the expression of several genes related to cell survival, apoptosis, and inflammation .

Pharmacokinetics

The pharmacokinetics of Lck inhibitors like dasatinib and ponatinib have been studied in preclinical models . Given orally in mice, ponatinib was associated with slower clearance, a longer Tmax, and higher AUC0-24h, although maximum pLCK inhibition was comparable between the two drugs . Dasatinib at 140 mg and ponatinib at 45 mg once daily are both sufficient to achieve >50% pLCK inhibition for 13.0 and 13.9 h/day, respectively .

Result of Action

The primary result of Lck inhibitor action is the inhibition of T cell proliferation and the induction of apoptosis in certain cancer cells . For instance, Lck inhibitors have shown therapeutic effects in T-cell acute lymphoblastic leukemia (T-ALL) by acting as cytotoxic agents . They have also demonstrated potential for therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma .

Action Environment

The action of Lck inhibitors can be influenced by environmental factors. For example, light-responsive molecular tools targeting kinases like Lck have been developed, allowing users to control and monitor real-time inhibitory activity . This introduces an unprecedented all-photonic method for controlling the release of the active kinase inhibitor externally with light . This concept of release-and-report inhibitors has the potential to be extended to other biorelevant targets where both spatiotemporal control in a cellular setting and a reporting mechanism would be beneficial .

Biochemical Analysis

Biochemical Properties

The Lck inhibitor interacts with a variety of enzymes, proteins, and other biomolecules. It primarily targets the Lck enzyme, a protein tyrosine kinase that is critical for initiating T-cell receptor (TCR) signaling . The inhibitor binds to the ATP-binding site of the Lck’s kinase domain, preventing the transfer of phosphate groups and subsequently inhibiting the kinase’s enzymatic activity . This interaction disrupts downstream signaling events that depend on Lck’s activity .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can block the activation of NF-κB and Akt, indicating the abrogation of B-cell receptor signaling . It also reduces cell proliferation and increases apoptosis in certain cancer cells .

Molecular Mechanism

The this compound exerts its effects at the molecular level through several mechanisms. It binds to the ATP-binding site of the Lck’s kinase domain, inhibiting the kinase’s enzymatic activity . This inhibition disrupts downstream signaling events that depend on Lck’s activity, ultimately impacting immune responses and related cellular functions .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the this compound can change. It has been shown to have a longer Tmax and higher AUC0-24h when given orally in mice, indicating slower clearance . This suggests that the this compound has a stable profile and can exert long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models. For instance, the this compound A-770041, when administered daily by gavage, was found to attenuate lung fibrosis in bleomycin-treated mice

Metabolic Pathways

The this compound is involved in several metabolic pathways. It interacts with enzymes such as CD45 and Csk, which are crucial for maintaining the balance of phosphorylation at the inhibitory and activating Tyr residues of Lck . The inhibitor’s impact on metabolic flux or metabolite levels is an area that warrants further exploration.

Transport and Distribution

It is known that Lck, the target of the inhibitor, can exist in a free form anchored to the plasma membrane , suggesting that the inhibitor may also localize to the membrane to exert its effects.

Subcellular Localization

The subcellular localization of the this compound is likely to be closely associated with its target, Lck. Lck is known to be present in various compartments within the cell, including the plasma membrane Therefore, it is plausible that the this compound may also localize to these compartments to effectively inhibit Lck activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lymphocyte-specific protein tyrosine kinase inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For instance, one common synthetic route involves the preparation of a pyrrolo[3,2-d]pyrimidine core, followed by functionalization with various substituents to enhance specificity and potency .

Industrial Production Methods

Industrial production of lymphocyte-specific protein tyrosine kinase inhibitors often employs high-throughput synthesis and purification techniques. These methods include automated solid-phase synthesis, chromatographic purification, and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Lymphocyte-specific protein tyrosine kinase inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions are typically modified lymphocyte-specific protein tyrosine kinase inhibitors with enhanced specificity, potency, and stability .

Properties

IUPAC Name

9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJJWVDKNXABFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lck Inhibitor
Reactant of Route 2
Reactant of Route 2
Lck Inhibitor
Reactant of Route 3
Reactant of Route 3
Lck Inhibitor
Reactant of Route 4
Reactant of Route 4
Lck Inhibitor
Reactant of Route 5
Reactant of Route 5
Lck Inhibitor
Reactant of Route 6
Reactant of Route 6
Lck Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.